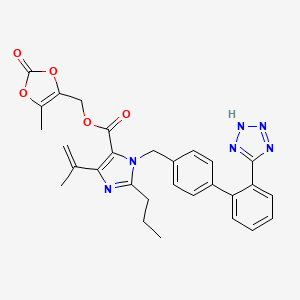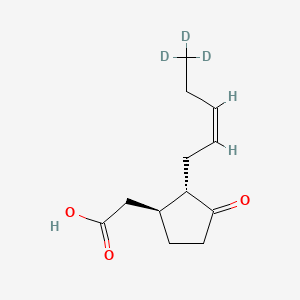
3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sulfonamides and Medicinal Chemistry Sulfonamides, including 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide, are a crucial class of compounds in medicinal chemistry. They are known for their wide range of pharmacological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group, a common feature in many clinically used drugs, is recognized for its ability to form various electrostatic interactions with protein and other targets, making it an integral part of medicinal chemistry and drug design. Studies emphasize the importance of sulfonamides in planning and developing bioactive substances with potential antitumor properties (Carta, Scozzafava, & Supuran, 2012) (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020) (Reitz, Smith, & Parker, 2009).
Thiophene Derivatives and Their Applications Thiophene derivatives, like this compound, have significant applications in medicinal chemistry due to their wide range of bioactivities such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their usage extends beyond medicinal chemistry into fields such as organic materials, agrochemicals, flavors, and dyes, primarily due to their electronic properties and value as intermediates in organic synthesis (Xuan, 2020) (Rathore et al., 2021).
Sulfonamide Inhibitors and Their Applications Sulfonamide inhibitors are utilized in a wide range of therapeutic applications. They serve as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Despite being known for over 100 years, sulfonamides continue to be a significant class of compounds, leading to valuable drugs and drug candidates for various conditions such as cancer, glaucoma, inflammation, dandruff, and more (Gulcin & Taslimi, 2018).
Safety and Hazards
Zukünftige Richtungen
: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes : 3-(2-Bromoacetyl)-2-thiophenesulfonamide Safety Data Sheets : 3-Bromoacetyl-2-thiophenesulfonamide supplier | CasNO 154127-28-3 : A fruitful century for the scalable synthesis and reactions of …
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO4S2/c1-17-4-2-3-13-19(15,16)10-7(8(14)6-11)5-9(12)18-10/h5,13H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCMFGKNJJPGIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=C(S1)Cl)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700727 |
Source


|
| Record name | 3-(Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174304-97-2 |
Source


|
| Record name | 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174304-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)











![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
